molecular formula C6H6N4O3 B13071400 7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13071400
M. Wt: 182.14 g/mol
InChI Key: RGUPMDXMYLYEKJ-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one: is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives .

Scientific Research Applications

Chemistry: In chemistry, 7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for the development of new pharmaceuticals. It has been studied for its antiviral, antibacterial, and antifungal properties .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including as an anticancer agent and a cardiovascular vasodilator .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to the presence of both hydroxyl and methoxy functional groups.

Properties

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

7-hydroxy-2-methoxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C6H6N4O3/c1-13-6-8-5-7-3(11)2-4(12)10(5)9-6/h2,12H,1H3,(H,7,8,9,11)

InChI Key

RGUPMDXMYLYEKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=CC(=O)NC2=N1)O

Origin of Product

United States

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